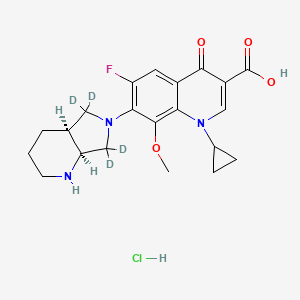
Cocaine (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cocaine (hydrochloride) is a tropane alkaloid derived from the leaves of the coca plant (Erythroxylon coca). It is a powerful central nervous system stimulant and local anesthetic. Cocaine (hydrochloride) is commonly used in medical settings for its anesthetic properties, particularly in surgeries involving the mucous membranes of the nasal cavities . it is also widely known for its illicit use due to its euphoric and addictive effects .
準備方法
Synthetic Routes and Reaction Conditions: The production of cocaine (hydrochloride) involves several steps:
Extraction of Coca Leaves: The coca leaves are crushed and mixed with water, lime, and kerosene to extract the coca alkaloids.
Formation of Coca Paste: The mixture is heated and cooled to separate the wax, followed by the addition of sulfuric acid to produce a liquid solution of cocaine sulfate.
Purification to Cocaine Base: Lime or ammonia is added to form cocaine paste, which is then dissolved with sulfuric acid. Potassium permanganate is used to filter out impurities and oxidize the paste.
Conversion to Cocaine Hydrochloride: The cocaine base is dissolved in diethyl ether, filtered, and then treated with concentrated hydrochloric acid and acetone to precipitate cocaine hydrochloride
Industrial Production Methods: Industrial production of cocaine (hydrochloride) follows similar steps but on a larger scale, often involving more sophisticated equipment and stricter quality control measures to ensure purity and consistency .
化学反応の分析
Types of Reactions: Cocaine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Cocaine can be oxidized to form benzoylecgonine and ecgonine methyl ester.
Hydrolysis: In the presence of water, cocaine hydrolyzes to benzoylecgonine and methanol.
Reduction: Cocaine can be reduced to form norcocaine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or other oxidizing agents.
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Benzoylecgonine: A major metabolite of cocaine.
Ecgonine Methyl Ester: Another significant metabolite.
Norcocaine: A reduced form of cocaine.
科学的研究の応用
Cocaine (hydrochloride) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its effects on neurotransmitter systems and cellular processes.
Medicine: Utilized as a local anesthetic in surgeries involving mucous membranes.
Industry: Employed in the development of diagnostic tools and therapeutic agents
作用機序
Cocaine (hydrochloride) exerts its effects by inhibiting the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. This leads to an accumulation of these neurotransmitters in the synaptic cleft, resulting in heightened stimulation of the postsynaptic neurons. Additionally, cocaine acts as a local anesthetic by blocking sodium channels, thereby preventing the initiation and transmission of nerve impulses .
類似化合物との比較
Procaine: Another local anesthetic with similar properties but less potent central nervous system effects.
Lidocaine: A widely used local anesthetic with a different chemical structure but similar anesthetic properties.
Benzoylecgonine: A major metabolite of cocaine with similar chemical structure but different pharmacological effects.
Uniqueness: Cocaine (hydrochloride) is unique due to its dual role as a potent central nervous system stimulant and local anesthetic. Its ability to inhibit neurotransmitter reuptake and block sodium channels distinguishes it from other local anesthetics .
特性
IUPAC Name |
methyl 3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15H,8-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQVDUKEQYOJNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2R)-2-[3-bromo-5-(6-carbamimidoyl-1H-benzimidazol-2-yl)-4-hydroxyphenyl]butanedioic acid](/img/structure/B10778593.png)
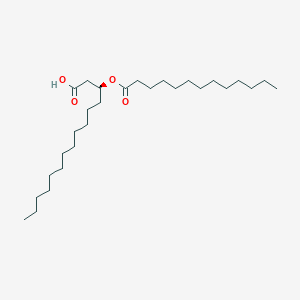
![(2R,8S)-8-benzyl-2-[(4-bromophenyl)methyl]-2-hydroperoxy-6-(4-hydroxyphenyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10778599.png)
![(1Z,6S)-6-[(2-aminoacetyl)amino]-7-hydroxy-7-oxo-N-[(1S)-1-phosphonoethyl]heptanimidate](/img/structure/B10778606.png)
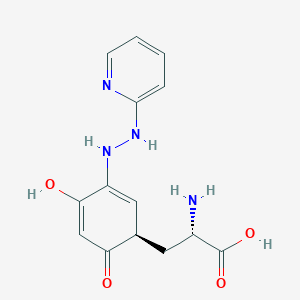
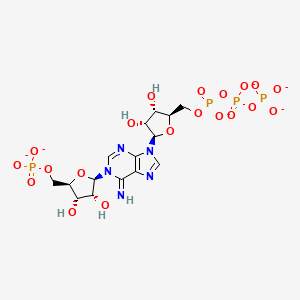
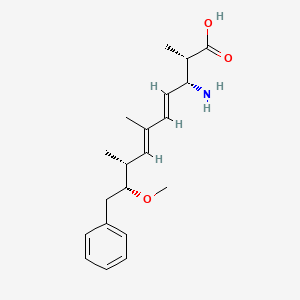
![2-[[(2S)-3-dodecanoyloxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B10778633.png)
![N-({3-Hydroxy-2-Methyl-5-[(Phosphonooxy)methyl]pyridin-4-Yl}methyl)-L-Glutamic Acid](/img/structure/B10778634.png)
![(2R,3S,4R,5R,6S)-2-[(2S,3S,4R,5R,6R)-6-[(2S,3S,4R,5R,6S)-6-[(2S,3S,4R,5R,6R)-6-[(2S,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-sulfanyloxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10778641.png)
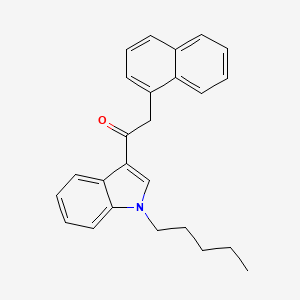
![(2S)-2-amino-3-[(1S)-4-hydroxy-6-oxo-3-(2-pyridin-2-ylhydrazinyl)cyclohexa-2,4-dien-1-yl]propanoic acid](/img/structure/B10778665.png)
![N-Cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]-2H-1,2,3-triazole-2-carboxamide](/img/structure/B10778671.png)
